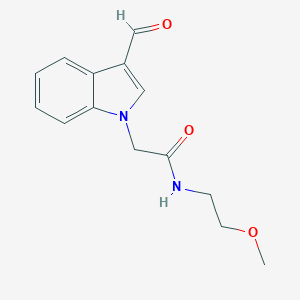

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Vue d'ensemble

Description

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a formyl group attached to the indole ring and an acetamide group linked to a methoxyethyl chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formylation: The indole ring is then formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Acetamide Formation: The formylated indole is then reacted with 2-methoxyethylamine to form the acetamide derivative. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group and acetamide moiety may contribute to the compound’s binding affinity and specificity for its target. The exact pathways involved may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

2-(3-formyl-1H-indol-1-yl)-N-methylacetamide: Contains a methyl group instead of a methoxyethyl group, which may influence its pharmacokinetic properties.

2-(3-formyl-1H-indol-1-yl)-N-(2-hydroxyethyl)acetamide: Features a hydroxyethyl group, which may alter its reactivity and interaction with biological targets.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the formyl group and the methoxyethyl chain These functional groups may enhance its solubility, stability, and biological activity compared to similar compounds

Activité Biologique

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinctive indole structure, characterized by a formyl group and a methoxyethyl substituent. Its molecular formula is C₁₄H₁₆N₂O₃, and it has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound exhibits several key physical properties:

- Molecular Weight : Approximately 260.3 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 520.2ºC at 760 mmHg

- Flash Point : 268.4ºC

These properties suggest that the compound has favorable characteristics for biological applications due to its stability and solubility profile .

The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the formyl group at the 3-position of the indole ring enhances its reactivity, while the methoxyethyl group increases solubility and bioactivity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Mycobacterium smegmatis

In one study, it demonstrated a low minimum inhibitory concentration (MIC) against MRSA, highlighting its potential as an antibacterial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that it inhibits the growth of cancer cell lines such as A549 (lung cancer) and others. For instance, compounds derived from indole structures have been evaluated for their cytotoxic effects against rapidly dividing cells, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, there is emerging evidence that this compound may possess anti-inflammatory properties. The mechanism by which it exerts these effects involves modulation of inflammatory pathways, although specific details are still under investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-formyl-1H-indol-1-yl)acetamide | Lacks the methoxyethyl moiety | Less lipophilic than the target compound |

| 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | Contains a methyl group at the 2-position | Alters steric properties |

| 2-(3-formyl-1H-indol-1-yl)-N,N-dipropylacetamide | Contains dipropyl instead of methoxyethyl | Different lipophilicity and solubility profile |

| 2-(3-formyl-1H-indol-1-yl)propanoic acid | Has a carboxylic acid group | Affects acidity and reactivity |

This comparison illustrates the unique balance of hydrophilic and lipophilic properties in this compound, making it a versatile candidate for further development .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methodology : The synthesis typically involves Fischer indole synthesis followed by formylation using Vilsmeier-Haack reaction techniques. This multi-step process allows for the creation of derivatives with varied biological activities .

- Biological Evaluation : In vitro assays have shown that derivatives of this compound can inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication in pathogens such as SARS-CoV-2 .

- Potential Drug Development : Given its diverse biological activities, there is ongoing research into its potential as a lead compound for drug development targeting infectious diseases or enzyme inhibition .

Propriétés

IUPAC Name |

2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACJMJIASRJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364906 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347319-85-1 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.